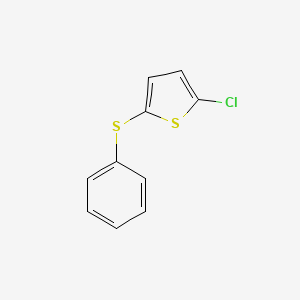

Thiophene, 2-chloro-5-(phenylthio)-

CAS No.: 58042-61-8

Cat. No.: VC19570962

Molecular Formula: C10H7ClS2

Molecular Weight: 226.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58042-61-8 |

|---|---|

| Molecular Formula | C10H7ClS2 |

| Molecular Weight | 226.7 g/mol |

| IUPAC Name | 2-chloro-5-phenylsulfanylthiophene |

| Standard InChI | InChI=1S/C10H7ClS2/c11-9-6-7-10(13-9)12-8-4-2-1-3-5-8/h1-7H |

| Standard InChI Key | TXFWYVVOLFOSIB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)SC2=CC=C(S2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of Thiophene, 2-chloro-5-(phenylthio)- is defined by a planar thiophene ring system. The chlorine atom at position 2 and the phenylthio group (-SPh) at position 5 introduce significant electronic and steric effects, influencing both reactivity and stability. The sulfur atom in the thiophene ring contributes to the compound’s aromaticity, while the electron-withdrawing chlorine and electron-donating phenylthio group create a polarized electronic environment.

Key Structural Features:

-

Aromatic System: The thiophene ring exhibits resonance stabilization, with delocalized π-electrons across the sulfur and carbon atoms.

-

Substituent Effects: The chlorine atom increases electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions. The phenylthio group enhances solubility in nonpolar solvents and stabilizes intermediates via conjugation.

Table 1: Thermodynamic Properties of Related Thiophene Derivatives

| Compound | (cal/mol·K) | (cal/mol·K) | Temperature (K) | Reference |

|---|---|---|---|---|

| 2-Chlorothiophene | 49.978 | 33.325 | 298.15 | |

| Thiophene, 2-chloro-5-(phenylthio)- | N/A | N/A | N/A |

Note: Data for Thiophene, 2-chloro-5-(phenylthio)- remains underexplored in thermochemical studies, highlighting a research gap .

Synthesis and Optimization Strategies

The synthesis of Thiophene, 2-chloro-5-(phenylthio)- typically involves multistep routes leveraging nucleophilic aromatic substitution and cross-coupling reactions. A representative pathway, adapted from antileishmanial agent research, proceeds as follows :

-

Thiophene-2-carbaldehyde Functionalization: Initial derivatization to introduce nitro or halogen groups.

-

Thiadiazole Ring Formation: Cyclization with hydrazine derivatives under acidic conditions.

-

Chlorination: Treatment with phosphorus oxychloride (POCl₃) to install the chlorine substituent.

-

Phenylthio Group Incorporation: Reaction with thiophenol in dimethylformamide (DMF) at 60°C, catalyzed by potassium carbonate .

Critical Reaction Parameters:

-

Solvent Selection: Dichloromethane and acetonitrile are preferred for their ability to dissolve aromatic intermediates.

-

Yield Optimization: Reported yields range from 65% to 85%, depending on the purity of starting materials and reaction time .

Chemical Reactivity and Mechanistic Insights

The compound’s reactivity is governed by the interplay between its substituents and the thiophene ring’s electronic structure. Key reactions include:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at position 2 is susceptible to displacement by nucleophiles such as amines or alkoxides, forming derivatives with modified biological activity.

-

Electrophilic Substitution: The phenylthio group directs electrophiles to the para position relative to the sulfur atom, enabling functionalization for material science applications.

-

Oxidative Transformations: The sulfur atom in the thiophene ring can undergo oxidation to sulfoxide or sulfone derivatives, altering physicochemical properties.

Mechanistic Example:

In antileishmanial studies, derivatives of Thiophene, 2-chloro-5-(phenylthio)- exhibit activity by inhibiting parasitic enzymes through sulfur-mediated hydrogen bonding and π-π stacking interactions .

Applications in Scientific Research

Medicinal Chemistry

Derivatives of this compound have shown promise as antileishmanial agents. For instance, methylimidazole-containing analogs demonstrated IC₅₀ values of 11.2 µg/mL against Leishmania major promastigotes, outperforming the standard drug Glucantime by >4-fold .

Material Science

The compound’s conjugated system and sulfur content make it a candidate for organic semiconductors and photovoltaic materials. Research highlights its role in synthesizing conductive polymers with tunable bandgaps.

Stability and Reactivity Under Environmental Conditions

Stability studies indicate that Thiophene, 2-chloro-5-(phenylthio)- degrades under prolonged UV exposure, forming chlorinated byproducts. Thermal analysis reveals decomposition above 200°C, necessitating storage in inert atmospheres.

Table 2: Stability Profile

| Condition | Observation | Reference |

|---|---|---|

| UV Light (254 nm) | Decomposition to chlorinated derivatives | |

| Temperature >200°C | Thermal decomposition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume